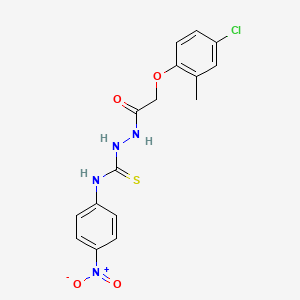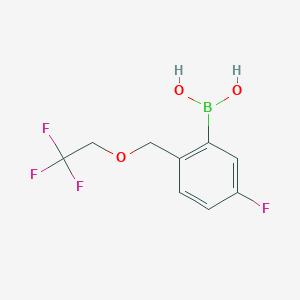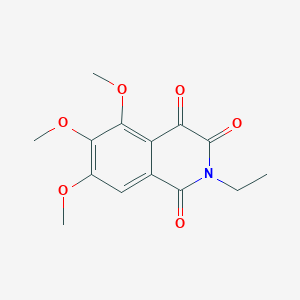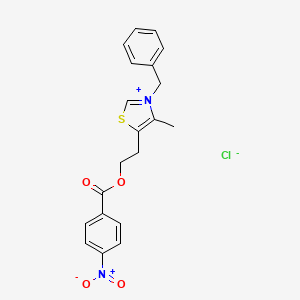
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a nitrophenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide typically involves a multi-step process:
-
Formation of 4-Chloro-2-methylphenoxyacetic acid:
Starting Materials: 4-Chloro-2-methylphenol, chloroacetic acid.
Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-2-methylphenoxyacetic acid.
-
Acylation Reaction:
Starting Materials: 4-Chloro-2-methylphenoxyacetic acid, thiosemicarbazide.
Reaction Conditions: The acid is converted to its acyl chloride using reagents like thionyl chloride. The resulting acyl chloride is then reacted with thiosemicarbazide to form the desired thiosemicarbazide derivative.
-
Nitration:
Starting Materials: The thiosemicarbazide derivative, nitric acid.
Reaction Conditions: The compound is nitrated using concentrated nitric acid to introduce the nitro group, resulting in the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide can undergo various chemical reactions due to its functional groups:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism by which 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It may also intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-phenylthiosemicarbazide: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide: Substitution of the nitro group with a methyl group, altering its electronic properties.
Uniqueness: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is unique due to the presence of both a nitro group and a thiosemicarbazide moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-10-8-11(17)2-7-14(10)25-9-15(22)19-20-16(26)18-12-3-5-13(6-4-12)21(23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLIMYYISPFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2918183.png)


![3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2918196.png)

![N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2918198.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2918199.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)
![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2918206.png)
